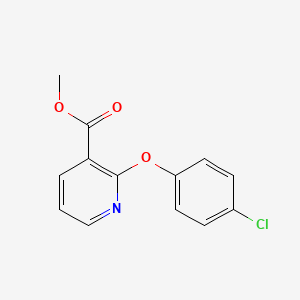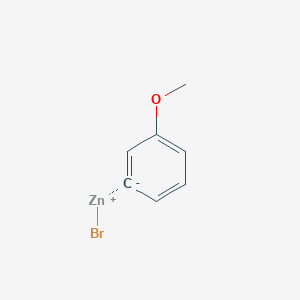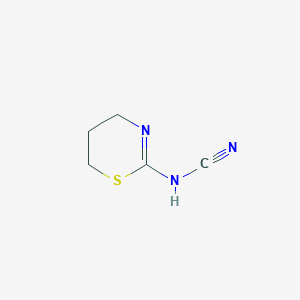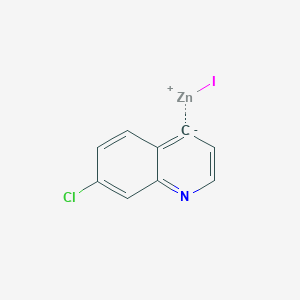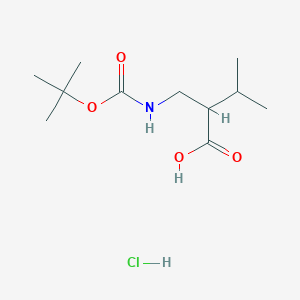
rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl (Rac-Boc-MMA-HCl) is a synthetic compound that has been extensively studied in the fields of organic chemistry and biochemistry. Rac-Boc-MMA-HCl is a derivative of racemic 3-methyl-butyric acid (MMA) and has been used in a variety of applications, including the synthesis of peptides, the production of bioactive compounds, and the study of enzyme activity and biochemical pathways.
Aplicaciones Científicas De Investigación
Rac-Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%-HCl has been used in a variety of scientific research applications. It has been used to synthesize peptides, which are important for studying protein structure and function. It has also been used to produce bioactive compounds, such as inhibitors of enzyme activity and other biologically active molecules. Additionally, it has been used to study biochemical pathways and enzyme activity, as well as to study the structure and function of proteins.
Mecanismo De Acción
Rac-Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%-HCl is a synthetic compound that is not naturally found in the body. It is believed to act as a substrate for enzymes, which use it to catalyze biochemical reactions. Additionally, it has been suggested that Rac-Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%-HCl may act as a modulator of enzyme activity, as it has been found to increase the activity of some enzymes and decrease the activity of others.
Biochemical and Physiological Effects
The biochemical and physiological effects of Rac-Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%-HCl are not well-understood. However, it has been found to modulate the activity of enzymes involved in a variety of metabolic pathways, including those involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it has been found to affect the activity of certain hormones, such as insulin, glucagon, and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%-HCl is a relatively stable compound, making it an attractive choice for use in lab experiments. Additionally, it is relatively easy to synthesize, making it a cost-effective option for researchers. However, it is important to note that Rac-Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%-HCl is not naturally found in the body, so its effects on biochemical and physiological processes may not be the same as those of naturally occurring compounds.
Direcciones Futuras
There are a number of potential future directions for research on Rac-Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%-HCl. One potential area of research is to further investigate its effects on enzyme activity and biochemical pathways. Additionally, further research could be conducted to explore its potential as a therapeutic agent, as well as its effects on hormones and other physiological processes. Finally, further research could be conducted to explore its potential as a substrate for peptide synthesis.
Métodos De Síntesis
Rac-Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%-HCl is synthesized via a two-step process. First, the racemic rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98% is reacted with boc anhydride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%. This reaction is carried out in an aqueous solution of dimethylformamide (DMF) and is typically completed in less than one hour. In the second step, the Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98% is reacted with HCl in aqueous solution to form Rac-Boc-rac 2-Bocaminomethyl-3-methyl-butyric acid x HCl; 98%-HCl. This reaction is also typically completed in less than one hour.
Propiedades
IUPAC Name |
3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTMNOLIQPHRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)
